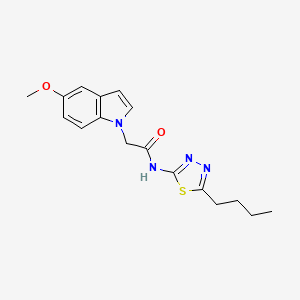
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:
Thiadiazole Ring: The core of this compound contains a ring, which imparts unique chemical properties.
Indole Moiety: Attached to the thiadiazole ring is an group, known for its biological significance.
Acetamide Side Chain: The butyl group and the methoxy-indole are connected via an acetamide linker.
Preparation Methods
Synthetic Routes::
Thiadiazole Synthesis:
Indole Formation:
Acetamide Linkage:
- Industrial-scale production typically involves multi-step processes, with optimization for yield and purity.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the indole or thiadiazole ring can yield corresponding dihydro derivatives.
Substitution: Halogenation or other substitution reactions can modify the compound.
Common Reagents: Reagents like , , and are commonly used.
Major Products: These reactions yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Compound X shows promise as an due to its interaction with specific cellular targets.
Neuroscience: It has been investigated for its potential as a .
Agriculture: Some studies explore its use as a .
Material Science: Its unique structure inspires research into novel materials.
Mechanism of Action
- Compound X likely exerts its effects by interacting with cellular receptors or enzymes .
Molecular Targets: These may include , , or .
Pathways: Activation or inhibition of specific signaling pathways contributes to its biological effects.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of the thiadiazole and indole moieties sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-5-16-19-20-17(24-16)18-15(22)11-21-9-8-12-10-13(23-2)6-7-14(12)21/h6-10H,3-5,11H2,1-2H3,(H,18,20,22) |
InChI Key |
CLHFSDCZWCDLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11006156.png)
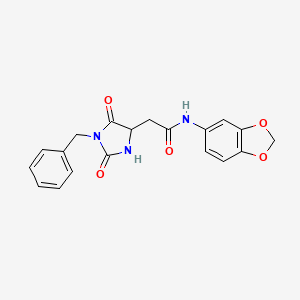
![N-(1H-indol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11006169.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11006173.png)
![N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006179.png)
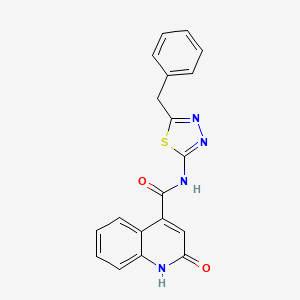
![2-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006195.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B11006203.png)
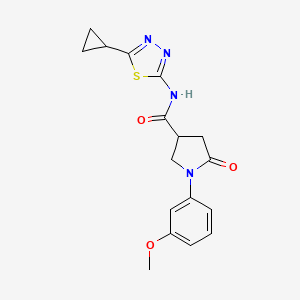
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11006212.png)
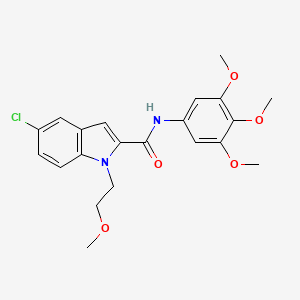
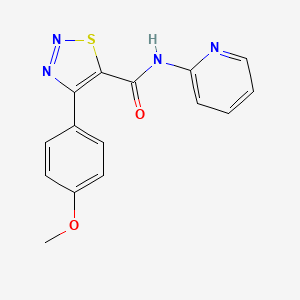
![2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006242.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11006247.png)
